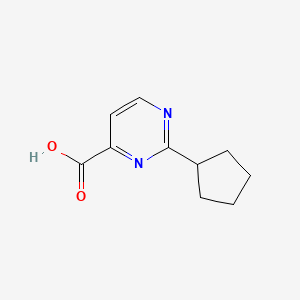
2-Cyclopentylpyrimidine-4-carboxylic acid
Vue d'ensemble
Description
2-Cyclopentylpyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Cyclopentylpyrimidine-4-carboxylic acid is a heterocyclic compound characterized by its pyrimidine structure, which incorporates a cyclopentyl group and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 192.218 g/mol. The compound's unique structure allows for various chemical modifications that may enhance its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 192.218 g/mol |
| Functional Groups | Carboxylic acid |
| Structural Features | Pyrimidine ring, cyclopentyl group |
The mechanism of action for this compound involves its interaction with specific biological targets, including enzymes and receptors. It is hypothesized that the compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions and contributing to its biological effects.
Antiviral Activity
Pyrimidine derivatives are known for their antiviral effects, particularly against RNA viruses. The potential antiviral activity of this compound suggests it could inhibit viral replication through interference with viral enzymes or host cell receptors.
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been well-documented. Studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival.
Case Studies and Research Findings
- Antimicrobial Study : A study investigated the antimicrobial efficacy of various pyrimidine derivatives, including those structurally similar to this compound. Results indicated promising activity against Gram-positive and Gram-negative bacteria, suggesting a potential role for this compound in antibiotic development .
- Antiviral Mechanism : In vitro studies on related compounds demonstrated inhibition of viral replication through enzyme inhibition. It is anticipated that similar mechanisms may be applicable to this compound, although direct evidence is still required .
- Anticancer Effects : Research on pyrimidine analogs highlighted their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. The structural features of this compound may contribute to these effects by enhancing binding affinity to cancer-related targets .
Propriétés
IUPAC Name |
2-cyclopentylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAICBHAXXNOKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















